molecular formula C10H13NO B8799876 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline CAS No. 640767-79-9

4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline

Cat. No.: B8799876
CAS No.: 640767-79-9
M. Wt: 163.22 g/mol
InChI Key: KSTXWJYSBMEJCE-UHFFFAOYSA-N
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Description

4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline is a high-purity aniline derivative engineered for advanced synthetic organic chemistry applications. Its molecular structure incorporates both a reactive aniline moiety and an allyl ether group, making it a versatile precursor for constructing complex molecular architectures. Recent 2024 research has demonstrated its significant utility in a three-component enantioselective aminomethylation reaction conducted in an aqueous medium . In this catalytic process, which uses pseudoephedrine as a chiral catalyst, this compound reacts with 1-(benzyloxy)propan-2-one to afford optically pure amino keto ethers of the aromatic series in high yields . This reaction is a powerful method for the formation of new C–C bonds, highlighting the compound's value in the synthesis of enantiomerically enriched intermediates . The resulting products are of high diastereoisomeric purity, as confirmed by chiral HPLC, and their structure is verified by 1H and 13C NMR and mass spectrometry . This compound is intended for use by professional researchers in fields such as medicinal chemistry and methodology development. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

640767-79-9

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-methyl-2-prop-2-enoxyaniline

InChI

InChI=1S/C10H13NO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h3-5,7H,1,6,11H2,2H3

InChI Key

KSTXWJYSBMEJCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent(s) Key Reactivity/Applications Reference
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline Allyloxy (prop-2-en-1-yloxy) Enantioselective aminomethylation; C–C bond formation
4-Methoxy-2-methyl-N-(o-tolyl)aniline Methoxy, methyl Pd-catalyzed cross-coupling; intermediate in drug synthesis
4-(Prop-2-ynyloxy)aniline Propargyloxy (prop-2-ynyloxy) Click chemistry; cycloaddition reactions
2-(2-Methylprop-2-enyloxy)aniline Methallyloxy (2-methylallyl) Increased steric hindrance; regioselective reactions
4-Methyl-2-(5-methylfuran-2-yl)aniline Furan ring Aromatic π-π interactions; solubility modulation

Electronic and Steric Considerations

  • Allyloxy vs. Propargyloxy : The allyloxy group in this compound donates electrons via resonance, enhancing nucleophilicity at the aniline nitrogen. In contrast, the propargyloxy group in 4-(prop-2-ynyloxy)aniline introduces a triple bond, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
  • Methallyloxy vs. Allyloxy : The methallyloxy substituent in 2-(2-methylprop-2-enyloxy)aniline adds steric bulk, which can slow reaction kinetics but improve regioselectivity in electrophilic substitutions .

Reactivity in Catalytic Systems

Enantioselective Catalysis

This compound excels in asymmetric synthesis due to its compatibility with chiral catalysts. For instance, pseudoephedrine facilitates anti/syn selectivity in aminomethylation, producing amino keto ethers in >80% yield . Comparable compounds like 4-methoxy-2-methyl-N-(o-tolyl)aniline are less effective in enantioselective frameworks but serve as intermediates in pharmaceuticals via Buchwald-Hartwig couplings .

Cross-Coupling Reactions

  • Palladium-Catalyzed Coupling : 4-Methoxy-2-methyl-N-(o-tolyl)aniline is synthesized using Pd(dppf)Cl₂ with NaOtBu, achieving high yields under mild conditions (100°C, 4 h) .
  • Suzuki-Miyaura Coupling : 4-Methyl-2-(5-methylfuran-2-yl)aniline is prepared via PdCl₂(PPh₃)₂-mediated coupling, leveraging the furan’s directing effects .

Crystallographic and Structural Insights

Compounds like Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate exhibit distinct crystal packing due to bulky pyrimidinyloxy groups, forming dihedral angles >65° with the central benzene ring . In contrast, this compound derivatives lack such rigidity, favoring flexible molecular conformations critical for catalytic interactions .

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline, and how can purity be validated?

Methodological Answer: The synthesis typically involves nucleophilic substitution, where the hydroxyl group of 4-methyl-2-aminophenol reacts with allyl bromide or similar electrophiles. Key steps include:

  • Reaction Optimization : Use anhydrous conditions with a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.
  • Validation :
    • NMR Spectroscopy : Confirm the allyloxy group (δ 5.8–6.0 ppm for vinyl protons) and aromatic protons (δ 6.5–7.2 ppm) .
    • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₀H₁₃NO (163.22 g/mol).

Q. Table 1: Key Spectroscopic Data

TechniqueExpected Signals/PeaksReference
¹H NMR (CDCl₃)δ 3.2 (s, 3H, CH₃), δ 5.8–6.0 (m, 3H, allyl)
IR (KBr)3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C)

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Aniline derivatives are toxic and potential sensitizers. Key precautions include:

  • Ventilation : Use fume hoods for synthesis and handling (P271) .
  • PPE : Nitrile gloves, lab coats, and safety goggles (P280) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Exposure Response : Immediate rinsing with water for skin/eye contact; seek medical evaluation for inhalation .

Note : Monitor for symptoms of methemoglobinemia (e.g., cyanosis) due to aromatic amine exposure .

Q. How can researchers confirm the molecular structure of this compound using crystallography?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Structure Solution : Employ SHELXT (direct methods) for phase determination .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
  • Visualization : ORTEP-3 for thermal ellipsoid diagrams (Fig. 1) .

Q. Table 2: Crystallographic Software Workflow

StepSoftware/ToolPurposeReference
Data IntegrationSAINTFrame processing
Structure SolutionSHELXTPhase determination
RefinementSHELXLParameter optimization
VisualizationWinGX/ORTEPMolecular graphics

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer: Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

  • Dynamic NMR : Variable-temperature ¹H NMR to detect conformational exchange (e.g., allyl group rotation) .
  • DFT Calculations : Compare optimized gas-phase structures (Gaussian 09) with crystallographic data to identify packing-induced distortions .
  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .

Q. What strategies improve high-throughput phasing in crystallographic studies of derivatives?

Methodological Answer: For derivatives with heavy atoms (e.g., halogens):

  • Experimental Phasing : Use SHELXC/D/E pipelines for MAD/SAD phasing. Prioritize robust outlier rejection in SHELXD .
  • Automation : Integrate with CCP4 pipelines for batch processing of multiple datasets .

Q. How can anisotropic displacement parameters refine electron density models?

Methodological Answer: In SHELXL:

  • Anisotropic Refinement : Assign ADPs to non-H atoms using the ANIS command. Validate via R1/wR2 convergence (target: R1 < 5%) .
  • Hydrogen Bonding : Analyze U²³ tensors to quantify thermal motion in hydrogen-bonded networks (e.g., N-H⋯O interactions) .

Q. What advanced spectroscopic techniques resolve ambiguous substitution patterns?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between the allyloxy group and aromatic protons .
  • XPS : Measure N 1s binding energy (~399.5 eV) to confirm amine vs. imine tautomerism .

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